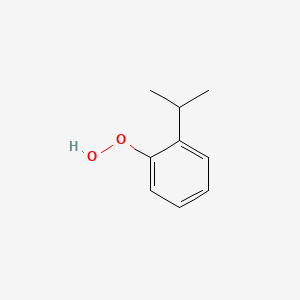

1-Hydroperoxy-2-propan-2-ylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61638-02-6 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-hydroperoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H12O2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,10H,1-2H3 |

InChI Key |

CZNJIWCDRJWKLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Hydroperoxy-2-propan-2-ylbenzene from Diisopropylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hydroperoxy-2-propan-2-ylbenzene from diisopropylbenzene. The synthesis primarily involves the liquid-phase autoxidation of diisopropylbenzene, a process of significant industrial relevance, particularly in the production of phenols and other chemical intermediates. While the synthesis of meta- and para-isomers of diisopropylbenzene hydroperoxide is well-documented due to their commercial importance, information specifically detailing the synthesis of the ortho-isomer, this compound, is less prevalent in publicly available literature. The ortho-isomer is often considered a byproduct in the synthesis of other isomers.[1][2] This guide consolidates the available information on the general synthesis process, which can be adapted for the specific synthesis of the ortho-isomer, and highlights the key reaction parameters, byproducts, and safety considerations.

Reaction Overview and Mechanism

The synthesis of this compound from o-diisopropylbenzene proceeds via a free-radical autoxidation reaction. This process involves the reaction of diisopropylbenzene with molecular oxygen, typically from air. The reaction is a chain reaction involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the formation of free radicals, which can be facilitated by initiators or occur spontaneously at elevated temperatures. A hydrogen atom is abstracted from one of the isopropyl groups of diisopropylbenzene to form a tertiary alkyl radical.

Propagation: The resulting alkyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical then abstracts a hydrogen atom from another diisopropylbenzene molecule to form the desired hydroperoxide and a new alkyl radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of two radicals to form non-radical species.

The primary products of this reaction are the monohydroperoxide (MHP), dihydroperoxide (DHP), and hydroxyhydroperoxide (HHP).[1][3] The selectivity towards the monohydroperoxide, this compound, can be controlled by careful management of the reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from various sources on the oxidation of diisopropylbenzene. It is important to note that much of the available data pertains to the oxidation of meta- and para-diisopropylbenzene, as these are the commercially significant isomers. The data for the ortho-isomer is limited.

| Parameter | Value | Conditions | Source |

| Yield of m-DHP and m-HHP | 92.8% | Anhydrous, non-alkaline, 85-95°C, continuous process with recycle | [4] |

| Selectivity to m-DHP/m-HHP | ~3:1 | Cyclic batch operation at 85°C and 1 atm, with o-isomer concentration < 6% | [1] |

| DIPB Conversion | 45-55% per cycle | Cyclic batch operation at 85°C | [1] |

| Final Hydroperoxide Concentration (as MHP) | 76.7% | Nonaqueous hydroperoxidation | [1] |

| Final Hydroperoxide Concentration (as MHP) | 52.7% | Aqueous sodium hydroxide medium | [1] |

| Reaction Time | 16-24 hours | To reach 75-80% MHP concentration | [1] |

| Operating Temperature | 80-110°C | Alkaline conditions | [4] |

| Catalyst | Barium oxide | Anhydrous conditions, 70-130°C | [4] |

| Catalyst | Organic alkali (quaternary ammonium salt) | Mild conditions, no initiator required | [3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of diisopropylbenzene hydroperoxide, which can be adapted for the specific synthesis of this compound.

Protocol 1: General Laboratory Scale Synthesis of Diisopropylbenzene Monohydroperoxide

This protocol is based on the general principles of diisopropylbenzene autoxidation.

Materials:

-

o-Diisopropylbenzene

-

Initiator (e.g., AIBN, benzoyl peroxide) (optional)

-

Sodium hydroxide solution (for workup)

-

Organic solvent (e.g., ethyl acetate, toluene for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Glass reactor equipped with a magnetic stirrer, reflux condenser, gas inlet tube, and a thermometer.

-

Heating mantle or oil bath.

-

Gas supply (air or oxygen).

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Charge the glass reactor with o-diisopropylbenzene.

-

If an initiator is used, add it to the reactor at this stage.

-

Begin stirring and heat the mixture to the desired reaction temperature (typically 80-100°C).

-

Once the temperature is stable, start bubbling air or oxygen through the reaction mixture via the gas inlet tube at a controlled rate.

-

Monitor the reaction progress by periodically taking samples and analyzing for hydroperoxide content using iodometric titration or HPLC.

-

Continue the reaction until the desired conversion of diisopropylbenzene or concentration of monohydroperoxide is achieved. Over-oxidation can lead to the formation of dihydroperoxide and other byproducts.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a dilute aqueous solution of sodium hydroxide to remove any acidic byproducts and unreacted initiator.[1]

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or fractional distillation under reduced pressure.

Protocol 2: Synthesis under Anhydrous, Non-Alkaline Conditions

This method has been reported to give higher conversion and better selectivity to the desired hydroperoxide products.[1][4]

Materials:

-

o-Diisopropylbenzene (with low concentration of other isomers)

-

Oxygen or air (anhydrous)

Equipment:

-

As described in Protocol 1, with provisions to ensure anhydrous conditions (e.g., drying tubes).

Procedure:

-

Ensure all glassware is thoroughly dried before use.

-

Charge the reactor with o-diisopropylbenzene.

-

Heat the reactor to 85-95°C while stirring.[4]

-

Introduce a stream of dry air or oxygen into the reaction mixture.

-

Monitor the reaction progress as described in Protocol 1.

-

Upon reaching the desired hydroperoxide concentration, cool the reaction mixture.

-

The workup can proceed as described in Protocol 1, with an initial extraction using dilute aqueous sodium hydroxide to separate the hydroperoxide products.[1]

Visualizations

Reaction Pathway

Caption: Free-radical autoxidation pathway for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Safety Considerations

Organic hydroperoxides are potentially explosive and should be handled with care. The synthesis and handling of this compound should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The concentration of the hydroperoxide should be monitored, and high concentrations should be avoided. The product should be stored at low temperatures and protected from light and contaminants that could catalyze its decomposition.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the molecule. Specific chemical shifts for the protons and carbons of the hydroperoxy-isopropyl group and the aromatic ring would be expected.

-

Infrared (IR) Spectroscopy: The presence of the O-H stretch of the hydroperoxy group (typically a broad peak around 3300-3500 cm⁻¹) and C-H stretches of the aromatic and isopropyl groups can be confirmed.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. Atmospheric pressure chemical ionization (APCI) has been used for the identification of organic hydroperoxides.[5][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a useful technique for monitoring the reaction progress, determining the purity of the product, and separating it from byproducts.[7]

Due to the limited availability of specific spectral data for this compound in the public domain, it is recommended to perform a full characterization of the synthesized product.

Conclusion

The synthesis of this compound from diisopropylbenzene is achieved through a free-radical autoxidation process. While detailed protocols and quantitative data are more readily available for the meta- and para-isomers, the general principles and experimental setups described in this guide can be adapted for the synthesis of the ortho-isomer. Careful control of reaction conditions is crucial to maximize the yield of the desired monohydroperoxide and minimize the formation of byproducts. Due to the potential hazards associated with organic hydroperoxides, appropriate safety precautions must be strictly followed throughout the synthesis, purification, and handling of this compound. Further research is warranted to develop and publish specific, optimized protocols and characterization data for this compound to facilitate its use in research and development.

References

- 1. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 2. WO2002088052A1 - Production of diisopropylbenzene - Google Patents [patents.google.com]

- 3. CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents [patents.google.com]

- 4. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 5. amt.copernicus.org [amt.copernicus.org]

- 6. amt.copernicus.org [amt.copernicus.org]

- 7. Diisopropylbenzene hydroperoxide | SIELC Technologies [sielc.com]

The Core Mechanism of Cumene Hydroperoxide Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of cumene hydroperoxide, a critical intermediate in industrial chemical synthesis and a key reagent in various laboratory-scale oxidation reactions. This document details the underlying free-radical mechanism, provides structured quantitative data, outlines experimental protocols, and visualizes the core concepts through detailed diagrams.

Introduction

The production of phenol and acetone, fundamental building blocks for a vast array of chemicals and pharmaceuticals, predominantly relies on the cumene process. A pivotal step in this process is the liquid-phase autoxidation of cumene (isopropylbenzene) to form cumene hydroperoxide (CHP). This reaction proceeds via a free-radical chain mechanism, where molecular oxygen reacts with cumene to yield the hydroperoxide. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, maximizing yield and selectivity, and ensuring process safety.

The Free-Radical Chain Mechanism

The formation of cumene hydroperoxide is a classic example of a free-radical autoxidation reaction. The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the formation of free radicals. This can be achieved through the decomposition of a radical initiator or through the auto-initiation of cumene itself at elevated temperatures. In industrial processes, the reaction is often initiated by the presence of a small amount of cumene hydroperoxide, which can thermally decompose to form cumyloxy and hydroxyl radicals.

-

Reaction: C₆H₅C(CH₃)₂OOH → C₆H₅C(CH₃)₂O• + •OH

Propagation

The propagation phase consists of a self-sustaining cycle of two main reactions that generate the majority of the cumene hydroperoxide.

-

A cumyl radical (C₆H₅C(CH₃)₂•) is formed when a radical (R•), typically from the initiation step or another propagation cycle, abstracts the tertiary benzylic hydrogen from a cumene molecule. This hydrogen is particularly susceptible to abstraction due to the resonance stabilization of the resulting cumyl radical.[1]

-

The cumyl radical rapidly reacts with molecular oxygen to form a cumene peroxyl radical (C₆H₅C(CH₃)₂OO•).[1]

-

This peroxyl radical then abstracts a hydrogen atom from another cumene molecule, forming cumene hydroperoxide and a new cumyl radical, which continues the chain reaction.[1]

-

Reactions: C₆H₅CH(CH₃)₂ + R• → C₆H₅C(CH₃)₂• + RH C₆H₅C(CH₃)₂• + O₂ → C₆H₅C(CH₃)₂OO• C₆H₅C(CH₃)₂OO• + C₆H₅CH(CH₃)₂ → C₆H₅C(CH₃)₂OOH + C₆H₅C(CH₃)₂•

Termination

The chain reaction is terminated when two free radicals combine to form a non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.

-

Reactions: 2 C₆H₅C(CH₃)₂OO• → Non-radical products + O₂ C₆H₅C(CH₃)₂OO• + C₆H₅C(CH₃)₂• → C₆H₅C(CH₃)₂OOC(CH₃)₂C₆H₅ 2 C₆H₅C(CH₃)₂• → C₆H₅C(CH₃)₂-C(CH₃)₂C₆H₅

The following diagram illustrates the free-radical chain mechanism of cumene hydroperoxide formation.

Figure 1. Free-radical chain mechanism of cumene hydroperoxide formation.

Quantitative Data

The efficiency of cumene hydroperoxide formation is influenced by several factors, including temperature, pressure, catalyst, and reactant concentrations. The following tables summarize key quantitative data from various studies.

Kinetic Parameters for Elementary Reactions

The following table presents the Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) for the key elementary reactions in the autoxidation of cumene.

| Reaction Step | Elementary Reaction | A (L mol⁻¹ s⁻¹) | Eₐ (kJ/mol) | Reference |

| Initiation | 2 ROOH → RO• + RO₂• + H₂O | - | - | [2] |

| Propagation | RO₂• + RH → ROOH + R• | 10⁶ - 10⁸ | 40 - 60 | [3] |

| R• + O₂ → RO₂• | ~10⁹ | ~0 | [4] | |

| Termination | 2 RO₂• → Non-radical products | 10⁶ - 10⁸ | 0 - 15 | [3] |

Note: RH represents cumene, R• represents the cumyl radical, RO₂• represents the cumyl peroxyl radical, and ROOH represents cumene hydroperoxide. The values presented are approximate and can vary with specific reaction conditions.

Influence of Reaction Conditions on Yield and Selectivity

The yield of cumene hydroperoxide and the selectivity of the reaction are highly dependent on the operational parameters.

| Parameter | Condition | Cumene Conversion (%) | CHP Selectivity (%) | Byproducts | Reference |

| Temperature | 90 - 120 °C | 10 - 30 | 85 - 95 | Dimethylphenylcarbinol (DMPC), Acetophenone (AP) | [5] |

| > 120 °C | Increases | Decreases | Increased DMPC and AP | [6] | |

| Pressure | 1 - 10 atm | - | > 90 | - | [1] |

| Catalyst | None (Autoxidation) | 20 - 30 | ~90 | DMPC, AP | [6] |

| Metal Salts (e.g., Mn, Co) | Higher | Variable | DMPC, AP | [6] | |

| N-Hydroxyphthalimide (NHPI) | 25 - 30 | 90 - 95 | DMPC, AP | [5] | |

| Nano-CuO | 55.1 | 94.1 | DMPC, AP | [7] |

Experimental Protocols

This section outlines a general laboratory-scale procedure for the synthesis of cumene hydroperoxide and the analytical methods for its quantification.

Synthesis of Cumene Hydroperoxide

Materials:

-

Cumene

-

Sodium carbonate solution (2%)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a small amount of cumene hydroperoxide)

-

Oxygen gas

Apparatus:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

Procedure:

-

Charge the three-necked flask with cumene and the sodium carbonate solution. The basic solution helps to neutralize any acidic byproducts that may form.

-

Add the radical initiator to the flask.

-

Heat the mixture to the desired reaction temperature (typically 80-110 °C) with constant stirring.

-

Bubble a steady stream of oxygen gas through the reaction mixture via the gas inlet tube.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of cumene hydroperoxide.

-

Once the desired concentration is reached, or the reaction rate slows significantly, stop the heating and the oxygen flow.

-

The resulting mixture contains cumene hydroperoxide, unreacted cumene, and byproducts.

The following diagram illustrates a typical experimental workflow for the synthesis of cumene hydroperoxide.

Figure 2. Experimental workflow for cumene hydroperoxide synthesis.

Quantification of Cumene Hydroperoxide

Several analytical techniques can be employed to determine the concentration of cumene hydroperoxide in the reaction mixture.

4.2.1. Iodometric Titration

This is a classic and reliable method for determining the concentration of hydroperoxides.

Principle: Cumene hydroperoxide oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Procedure:

-

A known weight of the reaction mixture is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform).

-

An excess of potassium iodide (KI) solution is added.

-

The mixture is allowed to react in the dark for a few minutes.

-

The liberated iodine is titrated with a standardized sodium thiosulfate solution until the yellow-brown color of iodine fades.

-

A few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine.

-

The titration is continued until the blue color disappears.

-

The concentration of cumene hydroperoxide can be calculated from the volume of sodium thiosulfate solution used.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including cumene hydroperoxide, unreacted cumene, and byproducts.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is often employed.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify the various components in the reaction mixture. However, care must be taken as cumene hydroperoxide can decompose at the high temperatures used in the GC injector.

Byproducts and Selectivity

The primary byproducts in the formation of cumene hydroperoxide are dimethylphenylcarbinol (DMPC) and acetophenone (AP). These are formed from the decomposition of the cumyl peroxyl radical.

-

Reaction to DMPC and AP: 2 C₆H₅C(CH₃)₂OO• → 2 C₆H₅C(CH₃)₂O• + O₂ C₆H₅C(CH₃)₂O• → C₆H₅C(O)CH₃ (Acetophenone) + •CH₃

High selectivity for cumene hydroperoxide is favored by maintaining moderate temperatures and pressures, and by controlling the concentration of cumene hydroperoxide in the reactor to minimize its decomposition.[6]

Conclusion

The formation of cumene hydroperoxide via the free-radical autoxidation of cumene is a cornerstone of modern chemical manufacturing. A thorough understanding of its mechanism, kinetics, and the influence of reaction parameters is essential for professionals in chemical research and development. This guide has provided an in-depth overview of these core aspects, offering valuable data and protocols to aid in the study and application of this important chemical transformation. The continued optimization of this process, through the development of more selective catalysts and refined reaction conditions, remains an active area of research with significant industrial and economic implications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of Metals of the 2nd and 12th Groups on the Productivity and Selectivity of Cumene Oxidation—The First Stage of the Technological Chain for the Production of Polymer Composites [mdpi.com]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. researchgate.net [researchgate.net]

Thermal Decomposition of 1-Hydroperoxy-2-propan-2-ylbenzene: A Technical Guide and Mechanistic Exploration

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the thermal decomposition products and mechanisms of 1-Hydroperoxy-2-propan-2-ylbenzene. Given the limited specific data on this ortho-isomer, this document leverages extensive data from its para-isomer, cumene hydroperoxide (CHP), to infer potential behaviors and provide a framework for future experimental investigation.

Thermal Decomposition of Cumene Hydroperoxide: The Para-Isomer Benchmark

Cumene hydroperoxide is a widely studied organic peroxide, and its thermal decomposition is known to proceed through a free radical mechanism. The primary products of this decomposition are acetophenone and methanol, formed through the homolytic cleavage of the peroxide bond.[1] In the presence of acid catalysts, the decomposition famously yields phenol and acetone via the Hock rearrangement.

The thermal decomposition of cumene hydroperoxide can be influenced by various factors, including temperature, solvent, and the presence of metal ions or other contaminants.[2][3]

Quantitative Data on Cumene Hydroperoxide Decomposition

Several studies have quantified the thermal decomposition of cumene hydroperoxide under various conditions. The following tables summarize key kinetic and thermodynamic parameters.

| Concentration (% w/w in Cumene) | Onset Temperature (°C) | Heat of Decomposition (J/g) | Reference |

| 80 | 105.0 | 1086.0 | [2] |

| 80 | ~80 | - | [4] |

| 65 | ~80 | - | [4] |

| 50 | ~80 | - | [4] |

| 35 | - | - | [3] |

| 20 | - | - | [3] |

Table 1: Thermal Decomposition Parameters of Cumene Hydroperoxide in Cumene.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol | 20-80 wt% in cumene | [3] |

| Reaction Order | 0.5 | 20-80 wt% in cumene | [3] |

Table 2: Kinetic Parameters for the Thermal Decomposition of Cumene Hydroperoxide.

The main decomposition products of cumene hydroperoxide identified by GC/MS analysis include cumene, α-methylstyrene (AMS), and acetophenone (AP).[5]

Proposed Thermal Decomposition Pathways for this compound

The ortho-position of the isopropyl group in this compound is expected to introduce significant steric hindrance and potentially enable unique intramolecular reaction pathways not observed for the para-isomer.

Homolytic Cleavage and Subsequent Reactions

Similar to cumene hydroperoxide, the initial step is likely the homolytic cleavage of the O-O bond to form an alkoxy and a hydroxyl radical.

Caption: Initial homolytic cleavage of the peroxide bond.

The resulting 2-(1-hydroxy-1-methylethyl)phenoxy radical can then undergo several transformations:

-

Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent or another molecule would lead to the formation of 2-(1-hydroxy-1-methylethyl)phenol.

-

Intramolecular Hydrogen Abstraction: The proximity of the isopropyl group could facilitate intramolecular hydrogen abstraction, leading to the formation of a diradical intermediate and subsequent rearrangement products.

-

β-Scission: Cleavage of a methyl radical to form 2'-hydroxyacetophenone. This is analogous to the formation of acetophenone from the cumyloxy radical.

Potential for Intramolecular Cyclization

The ortho-position of the hydroperoxy and isopropyl groups may allow for intramolecular cyclization reactions, a pathway not available to the para-isomer. This could lead to the formation of cyclic ethers or peroxides.

Experimental Protocols for Studying Thermal Decomposition

A comprehensive investigation into the thermal decomposition of this compound would involve the following experimental methodologies:

Synthesis and Purification

-

Synthesis: The synthesis of this compound can be achieved through the auto-oxidation of 2-isopropylbenzene (ortho-cumene) with oxygen or air.

-

Purification: The resulting hydroperoxide can be purified by conversion to its sodium salt with aqueous sodium hydroxide, followed by regeneration with an acid.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition and the heat of decomposition.[2][4]

-

A small, precisely weighed sample (1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on the volatility of the decomposition products.

-

A sample is placed in a tared pan.

-

The sample is heated at a controlled rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored.

-

Product Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for separating and identifying the volatile decomposition products.[5]

-

A solution of the hydroperoxide is prepared in a suitable solvent.

-

The solution is heated in a sealed vial at a specific temperature for a defined period.

-

The headspace or an aliquot of the solution is injected into the GC-MS.

-

The components are separated on a capillary column and identified by their mass spectra.

-

Caption: General experimental workflow for studying thermal decomposition.

Hypothetical Signaling Pathway of Decomposition

The following diagram illustrates the potential decomposition pathways of this compound, highlighting the key radical intermediates and potential products.

Caption: Proposed thermal decomposition pathways for this compound.

Conclusion

While a definitive guide to the thermal decomposition of this compound is hampered by a lack of direct experimental data, a robust theoretical framework can be constructed based on the extensive research on its para-isomer, cumene hydroperoxide. The ortho-position of the isopropyl group is a key structural feature that is likely to influence the decomposition mechanism, potentially leading to a different product distribution and the formation of unique cyclic byproducts. The experimental protocols outlined in this guide provide a clear roadmap for future research to elucidate the precise nature of the thermal decomposition of this compound. Such studies are crucial for ensuring the safe handling and application of this and related organic hydroperoxides in various industrial and research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Thermal Decomposition Kinetics of Cumene Hydroperoxide | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cumene Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of cumene hydroperoxide. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

Cumene hydroperoxide is a colorless to pale yellow liquid with a characteristic sharp, irritating odor.[1][2][3] It is an organic peroxide that is relatively stable at room temperature but can decompose violently when heated.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.21 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Odor | Sharp, irritating | [1][2][3] |

| Boiling Point | Decomposes at 261°F (127°C); Boils at 153°C, and at 100°C at 8 mmHg | [1][2][3] |

| Melting/Freezing Point | 16°F (-9°C) | [1] |

| Flash Point | 147°F (64°C) Open Cup; 120°F (49°C) Closed Cup | [1] |

| Density / Specific Gravity | 1.03 g/cm³ at 25°C | [1][2] |

| Vapor Pressure | 0.6 mmHg at 68°F (20°C) (for 80-85% by weight) | [2][3] |

| Vapor Density | 5.4 (Air = 1) | [2] |

| Solubility | Slightly soluble in water; Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons.[2][3][6] | [2][3][6] |

| Autoignition Temperature | 300°F (149°C) | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 2.16 | [2] |

Chemical Properties

Reactivity and Stability: Cumene hydroperoxide is a strong oxidizing agent that can react explosively with reducing agents.[3] It is stable if kept below 125°F (52°C) and out of direct sunlight.[1] However, it can undergo rapid and violent decomposition when it comes into contact with a variety of materials, including copper, brass, lead, cobalt, and mineral acids.[2][3] Decomposition is also catalyzed by these metals.[1]

Thermal Decomposition: The thermal decomposition of cumene hydroperoxide can be violent, especially when heated.[1] At concentrations of 91-95%, it has been observed to decompose violently at about 150°C.[2][4] The decomposition process is complex and can be autocatalytic, meaning the products of the reaction can catalyze further decomposition.[7] The primary decomposition products include methylstyrene, acetophenone, and cumyl alcohol.[4][5] Above 125°C, the formation of phenol is a principal hazard.[2][8] When heated to decomposition, it emits acrid smoke and fumes.[2]

The initial step in the thermal decomposition is believed to be the unimolecular scission of the O-O bond.[7] The resulting cumyloxy radical can then undergo further reactions to form the various decomposition products.[7]

Synthesis: The primary industrial method for producing cumene hydroperoxide is through the cumene process, which involves the oxidation of cumene (isopropylbenzene). This process is a key step in the synthesis of phenol and acetone.[6]

Experimental Protocols

A. Synthesis of Cumene Hydroperoxide

This protocol is adapted from a standard laboratory procedure for the preparation of cumene hydroperoxide.[9]

-

Apparatus:

-

A three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube with a sintered plate.

-

A safety wash-bottle.

-

Water bath.

-

-

Reagents:

-

Cumene (1 mole)

-

2% Sodium carbonate solution (350 ml)

-

Emulsifier (e.g., sodium palmitate or sodium stearate) (1 g)

-

Initiator: Either a 15% solution of cumene hydroperoxide (10 ml) or azo-bis-isobutyronitrile (0.5 g).[9]

-

-

Procedure:

-

Charge the three-necked flask with cumene, sodium carbonate solution, emulsifier, and the initiator.[9]

-

Heat the mixture in a water bath to the reaction temperature of 85°C.[9]

-

Pass a strong stream of oxygen through the gas-inlet tube into the reaction mixture.[9]

-

Continue the reaction for 8-10 hours, or until the hydroperoxide content of the solution no longer increases.[9]

-

The progress of the reaction can be monitored by taking samples hourly and determining the hydroperoxide content.[9]

-

B. Determination of Hydroperoxide Content (Iodimetric Titration)

This method is used to quantify the concentration of cumene hydroperoxide in a sample.[9]

-

Apparatus:

-

200-ml Erlenmeyer flask with a ground-in stopper.

-

Burette.

-

-

Reagents:

-

Sodium chloride

-

Acetic anhydride

-

Potassium iodide

-

0.1 N Sodium thiosulfate solution

-

Starch indicator solution

-

-

Procedure:

-

Take approximately 2 ml of the reaction solution and treat it with 2 g of sodium chloride to separate the organic phase.[9]

-

Accurately weigh 0.4 to 1 g of the organic phase into the Erlenmeyer flask.[9]

-

Add 10 ml of acetic anhydride and 1 to 2 g of potassium iodide to the flask.[9]

-

After 10 minutes, add 70 ml of water and shake the mixture vigorously for 30 seconds.[9]

-

Titrate the liberated iodine with a 0.1 N sodium thiosulfate solution, using starch as an indicator.[9]

-

The percentage of hydroperoxide can be calculated using the following formula:[9] % hydroperoxide = (Volume of Na₂S₂O₃ (ml) x Molecular weight of cumene hydroperoxide (152.19 g/mol )) / (Weight of sample (g) x 200).[9]

-

C. Analytical Detection Methods

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the detection and quantification of cumene hydroperoxide.[10] High-performance liquid chromatography (HPLC) can also be employed for determining cumene hydroperoxide impurities in pharmaceutical raw materials.[11]

Visualizations

Caption: Synthesis of Cumene Hydroperoxide.

Caption: Thermal Decomposition Products.

Caption: Cumene Process Workflow.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CUMENE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CUMENE HYDROPEROXIDE - Ataman Kimya [atamanchemicals.com]

- 5. Cumene hydroperoxide [organic-chemistry.org]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Cumene hydroperoxide - analysis - Analytice [analytice.com]

- 11. CN104535675A - Method for determining cumene hydroperoxide impurity - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Hydroperoxy-2-propan-2-ylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 1-Hydroperoxy-2-propan-2-ylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, cumene hydroperoxide, to predict its spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering insights into the expected spectral features for identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral data of cumene hydroperoxide and an analysis of the expected substituent effects of the additional isopropyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | OOH |

| ~7.5 | Multiplet | 1H | Ar-H |

| ~7.2-7.4 | Multiplet | 3H | Ar-H |

| ~3.1 | Septet | 1H | CH(CH₃)₂ |

| 1.57 | Singlet | 6H | C(CH₃)₂OOH |

| 1.25 | Doublet | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (ipso, C-OOH) |

| ~145 | Ar-C (ipso, C-CH(CH₃)₂) |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~85 | C(CH₃)₂OOH |

| ~28 | CH(CH₃)₂ |

| ~26 | C(CH₃)₂OOH |

| ~23 | CH(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3430 | O-H stretch (hydroperoxide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2870 | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |

| ~1380, ~1365 | C-H bend (isopropyl gem-dimethyl) |

| ~880 | O-O stretch |

| ~830 | C-H bend (aromatic, ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| 180 | [M]⁺ (Molecular Ion) |

| 163 | [M - OH]⁺ |

| 147 | [M - OOH]⁺ |

| 135 | [M - C₃H₇]⁺ |

| 121 | [C₆H₅C(CH₃)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and spectroscopic characterization of aryl hydroperoxides, which can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the autoxidation of 2-isopropylcumene (1,2-diisopropylbenzene). This process typically involves the radical-initiated reaction of the hydrocarbon with molecular oxygen.

Materials:

-

2-isopropylcumene

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Anhydrous sodium carbonate (Na₂CO₃) or a basic aqueous solution

-

Solvent (if necessary, e.g., a non-oxidizable hydrocarbon)

-

Oxygen gas

Procedure:

-

A mixture of 2-isopropylcumene and a catalytic amount of AIBN is placed in a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

-

Anhydrous sodium carbonate is added to neutralize any acidic byproducts that may catalyze the decomposition of the hydroperoxide.

-

The reaction mixture is heated to approximately 80-90 °C.

-

A slow stream of oxygen is bubbled through the reaction mixture with vigorous stirring.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by periodically taking aliquots and determining the hydroperoxide concentration via iodometric titration.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid sodium carbonate is removed by filtration.

-

The unreacted 2-isopropylcumene and any solvent can be removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel, though care must be taken as hydroperoxides can be unstable on acidic stationary phases.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

For ¹H NMR, key signals to observe are the hydroperoxy proton (OOH), the aromatic protons, and the aliphatic protons of the isopropyl groups.

-

For ¹³C NMR, the signals for the quaternary carbon attached to the hydroperoxy group and the aromatic carbons are of particular interest.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film between NaCl or KBr plates, or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).

-

The characteristic absorption bands for the O-H stretch of the hydroperoxide group, the aromatic C-H and C=C stretches, and the aliphatic C-H stretches are the primary focus.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI).

-

The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragment ions are recorded.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structure of the compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic characterization.

Figure 1: Chemical structure of this compound.

Figure 2: Experimental workflow for spectroscopic characterization.

Role of 1-Hydroperoxy-2-propan-2-ylbenzene in the cumene process

An In-depth Technical Guide on the Role of 1-Hydroperoxy-2-propan-2-ylbenzene in the Cumene Process

Introduction

The cumene process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and acetone. This process is of paramount importance in the chemical industry, as phenol is a key precursor to a wide variety of materials, including plastics, resins, and pharmaceuticals. At the heart of the cumene process lies a critical intermediate, this compound, more commonly known as cumene hydroperoxide (CHP). This technical guide provides a comprehensive overview of the role of cumene hydroperoxide in the cumene process, with a focus on its formation, and subsequent acid-catalyzed cleavage. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this pivotal chemical transformation.

Chemical Properties of this compound (Cumene Hydroperoxide)

Cumene hydroperoxide is an organic peroxide with the chemical formula C₆H₅C(CH₃)₂OOH. It is a colorless to pale yellow liquid that is slightly soluble in water but readily soluble in organic solvents.[1][2]

Table 1: Physicochemical Properties of Cumene Hydroperoxide

| Property | Value | Reference |

| IUPAC Name | 2-hydroperoxypropan-2-ylbenzene | [3] |

| Synonyms | Cumene hydroperoxide, Cumyl hydroperoxide | [2][3] |

| CAS Number | 80-15-9 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molar Mass | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.03 g/cm³ (at 25 °C) | |

| Melting Point | -9 °C | |

| Boiling Point | 153 °C (decomposes) | [2] |

| Solubility in Water | Slightly soluble | [1] |

Role in the Cumene Process

The cumene process can be broadly divided into two main stages: the oxidation of cumene to form cumene hydroperoxide, and the acid-catalyzed cleavage of cumene hydroperoxide to yield phenol and acetone.[4][5][6]

Formation of Cumene Hydroperoxide (Cumene Oxidation)

The first stage of the process involves the liquid-phase oxidation of cumene (isopropylbenzene) with molecular oxygen (typically from air). This reaction is a free-radical autoxidation process.

Overall Reaction:

C₆H₅CH(CH₃)₂ + O₂ → C₆H₅C(CH₃)₂OOH

The reaction is typically carried out at elevated temperatures and pressures to maintain the liquid phase and achieve a reasonable reaction rate.

Table 2: Typical Industrial Conditions for Cumene Oxidation

| Parameter | Value | Reference |

| Temperature | 80-120 °C | [7] |

| Pressure | 1-5 atm | [6] |

| Catalyst | Often initiated with a radical source, but primarily an autocatalytic process. A slightly basic medium (e.g., sodium carbonate) is used to suppress side reactions. | [6][8] |

| Cumene Conversion | ~30% per pass (to maintain high selectivity) | |

| Selectivity to CHP | >90% |

Experimental Protocol: Laboratory-Scale Synthesis of Cumene Hydroperoxide

This protocol is adapted from established laboratory procedures.

Materials:

-

Cumene (1 mole)

-

2% aqueous sodium carbonate solution (350 mL)

-

Sodium palmitate or sodium stearate (emulsifier, 1 g)

-

Azo-bis-isobutyronitrile (AIBN) (radical initiator, 0.5 g) or a small amount of pre-existing cumene hydroperoxide solution (~10 mL of >15% solution)

-

Oxygen gas

Apparatus:

-

A three-necked flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube with a sintered glass frit, and a heating mantle.

Procedure:

-

Charge the three-necked flask with cumene, the aqueous sodium carbonate solution, and the emulsifier.

-

Add the radical initiator (AIBN) or the seed solution of cumene hydroperoxide.

-

Heat the mixture to 85 °C with vigorous stirring.

-

Introduce a steady stream of oxygen gas through the sintered glass frit into the reaction mixture.

-

Monitor the progress of the reaction by periodically taking samples and determining the hydroperoxide content (e.g., by iodometric titration).

-

Continue the reaction for 8-10 hours, or until the hydroperoxide concentration ceases to increase.

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

The crude cumene hydroperoxide can be purified by vacuum distillation, although this should be done with extreme caution due to its thermal instability.

Determination of Hydroperoxide Content (Iodometric Titration):

-

Accurately weigh about 0.5 g of the organic phase into an Erlenmeyer flask.

-

Add 10 mL of acetic anhydride and 1-2 g of potassium iodide.

-

Stopper the flask and let it stand for 10 minutes in the dark.

-

Add 70 mL of distilled water and shake vigorously.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution using starch as an indicator.[9]

Cleavage of Cumene Hydroperoxide (Hock Rearrangement)

The second and most critical stage of the cumene process is the acid-catalyzed cleavage of cumene hydroperoxide to produce phenol and acetone. This reaction is highly exothermic and is known as the Hock rearrangement.[4]

Overall Reaction:

C₆H₅C(CH₃)₂OOH → C₆H₅OH + (CH₃)₂CO

The reaction is typically carried out in a continuous process using a strong acid catalyst, most commonly sulfuric acid.

Table 3: Typical Industrial Conditions for CHP Cleavage

| Parameter | Value | Reference |

| Temperature | 60-100 °C | [10] |

| Catalyst | Sulfuric acid (in low concentrations) | [10] |

| Reaction Time | Typically very short, on the order of minutes | [10][11] |

| Yield of Phenol and Acetone | >99% based on converted CHP |

Experimental Protocol: Laboratory-Scale Cleavage of Cumene Hydroperoxide

This protocol is for demonstration purposes and should be performed with appropriate safety precautions due to the exothermic nature of the reaction.

Materials:

-

Cumene hydroperoxide solution (e.g., the product from the previous step)

-

Acetone (as solvent)

-

Concentrated sulfuric acid

Apparatus:

-

A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath.

Procedure:

-

Prepare a solution of cumene hydroperoxide in acetone in the round-bottom flask.

-

Cool the flask in the ice-water bath to below 10 °C.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise from the dropping funnel while monitoring the temperature closely.

-

Maintain the reaction temperature below 40 °C by controlling the rate of acid addition and the cooling bath.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

The reaction can be quenched by adding a weak base (e.g., sodium bicarbonate solution).

-

The products, phenol and acetone, can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Mechanisms and Pathways

Formation of Cumene Hydroperoxide: A Free-Radical Chain Reaction

The oxidation of cumene proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the formation of cumene hydroperoxide.

Cleavage of Cumene Hydroperoxide: The Hock Rearrangement

The acid-catalyzed cleavage of cumene hydroperoxide involves a series of steps, including protonation, rearrangement, and hydrolysis, to yield phenol and acetone.

Caption: Mechanism of the acid-catalyzed Hock rearrangement of cumene hydroperoxide.

Overall Process Workflow

The following diagram illustrates the logical flow of the cumene process, highlighting the central role of cumene hydroperoxide.

Caption: Workflow diagram of the cumene process.

Conclusion

This compound, or cumene hydroperoxide, is the linchpin of the modern industrial synthesis of phenol and acetone. Its formation through the controlled, free-radical oxidation of cumene and its subsequent efficient, acid-catalyzed rearrangement into valuable products represent a cornerstone of industrial organic synthesis. A thorough understanding of the reaction mechanisms, kinetics, and process parameters associated with cumene hydroperoxide is essential for process optimization, safety, and the development of new catalytic systems. The data and protocols presented in this guide offer a detailed technical resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. CUMENE HYDROPEROXIDE - Ataman Kimya [atamanchemicals.com]

- 2. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]

- 3. 2-hydroperoxypropan-2-ylbenzene [stenutz.eu]

- 4. Cumene process - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Cumene_process [chemeurope.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. US20060014985A1 - Process for the synthesis of cumene hydroperoxide - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US5254751A - Method for the decomposition of cumene hydroperoxide by acidic catalyst to phenol and acetone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 1-Hydroperoxy-2-propan-2-ylbenzene in Free-Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 1-Hydroperoxy-2-propan-2-ylbenzene (also known as 2-isopropylphenyl hydroperoxide) as a free-radical initiator for the polymerization of vinyl monomers. This document includes key performance data, detailed experimental protocols for various polymerization techniques, and visualizations of the reaction mechanisms and workflows. While specific kinetic data for this compound is limited in publicly available literature, data from the closely related and structurally similar compound, cumene hydroperoxide, is presented as a reasonable surrogate for estimating its thermal decomposition behavior.

Introduction

This compound is an organic hydroperoxide that can be utilized as a source of free radicals for initiating polymerization. Upon thermal decomposition, the peroxide bond (-O-O-) cleaves, generating reactive radicals that can initiate the chain-growth polymerization of a variety of vinyl monomers. Organic peroxides are a versatile class of initiators, as their decomposition rate can be controlled by temperature, allowing for polymerization to be conducted under specific and controlled conditions.[1]

Hydroperoxides, in particular, can also be used in redox initiation systems, where they are combined with a reducing agent to generate radicals at lower temperatures than what is required for purely thermal decomposition. This can be advantageous for polymerizing temperature-sensitive monomers or for achieving better control over the polymerization process.

Data Presentation

Table 1: Thermal Decomposition Kinetics of Cumene Hydroperoxide in Cumene [2]

| Parameter | Value |

| Reaction Order | 0.5 |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol |

| Arrhenius Pre-exponential Factor (ln A) | 30.0 ± 1.2 (min⁻¹ M¹/²) |

| Onset Decomposition Temperature | ~80 °C |

Note: This data should be used as an estimation for this compound. It is highly recommended that users perform their own kinetic studies for precise control over polymerization.

Table 2: Qualitative Comparison of Initiator Performance in Styrene Polymerization

| Initiator System | Initiation Mechanism | Expected Molecular Weight | Expected Polydispersity Index (PDI) | Notes |

| This compound (Thermal) | Thermal Decomposition | Inversely proportional to initiator concentration | Typically > 1.5 | Higher temperatures required for reasonable initiation rates. |

| This compound / Reducing Agent (Redox) | Redox Reaction | Can be controlled by the ratio of initiator to reducing agent | Can be narrower than thermal initiation | Lower polymerization temperatures are possible. |

Signaling Pathways and a General Reaction Mechanism

The initiation of free-radical polymerization by this compound proceeds via the thermal decomposition of the hydroperoxide, generating an alkoxy and a hydroxyl radical. These primary radicals then react with a monomer unit to start the polymer chain growth.

Caption: Mechanism of free-radical polymerization.

Experimental Protocols

The following are generalized protocols for free-radical polymerization using this compound as the initiator. The exact conditions, such as initiator concentration and temperature, should be optimized for each specific monomer and desired polymer properties.

Bulk Polymerization of Styrene

This protocol is adapted from general procedures for the bulk polymerization of styrene.

Materials:

-

Styrene (inhibitor removed)

-

This compound

-

Polymerization tube or flask with a reflux condenser

-

Nitrogen or Argon source

-

Heating mantle or oil bath with temperature control

-

Methanol (for precipitation)

-

Filter paper

-

Drying oven

Procedure:

-

Monomer Preparation: Remove the inhibitor from styrene by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distillation under reduced pressure.

-

Reaction Setup: Add the desired amount of purified styrene to the polymerization vessel.

-

Initiator Addition: Weigh the desired amount of this compound and dissolve it in the styrene monomer. A typical starting concentration is in the range of 0.1 to 1 mol% with respect to the monomer.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-120°C, guided by the decomposition data of the analogous cumene hydroperoxide) while stirring. Monitor the viscosity of the solution. The reaction time will vary depending on the temperature and initiator concentration.

-

Termination and Precipitation: Cool the reaction vessel to room temperature to stop the polymerization. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) if necessary. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring to precipitate the polystyrene.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Caption: Workflow for bulk polymerization of styrene.

Solution Polymerization of Methyl Methacrylate (MMA)

This protocol is a general guide for solution polymerization.

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

This compound

-

Anhydrous solvent (e.g., toluene, benzene, or ethyl acetate)

-

Three-neck round-bottom flask with a reflux condenser, thermometer, and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Methanol or hexane (for precipitation)

-

Filter paper

-

Drying oven

Procedure:

-

Monomer and Solvent Preparation: Purify the MMA to remove the inhibitor as described for styrene. Ensure the solvent is anhydrous.

-

Reaction Setup: In the three-neck flask, dissolve the desired amount of purified MMA and this compound in the solvent. The monomer concentration is typically in the range of 20-50% (v/v).

-

Inert Atmosphere: Deoxygenate the solution by bubbling inert gas through it for 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Polymerization: Heat the solution to the desired polymerization temperature (e.g., 70-110°C) with constant stirring. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).

-

Termination and Precipitation: After the desired conversion is reached, cool the flask in an ice bath to quench the polymerization. Precipitate the poly(methyl methacrylate) (PMMA) by pouring the reaction mixture into a stirred excess of a non-solvent like methanol or hexane.

-

Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven at a suitable temperature (e.g., 50°C) to a constant weight.

Caption: Workflow for solution polymerization of MMA.

Safety Precautions

Organic peroxides are potentially hazardous materials and must be handled with care.

-

Thermal Sensitivity: this compound can decompose exothermically. Avoid exposure to high temperatures, sparks, and flames.

-

Contamination: Contamination with metals, acids, or bases can catalyze rapid decomposition.

-

Storage: Store in a cool, well-ventilated area, away from incompatible materials. Do not store in direct sunlight.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

This compound is a viable initiator for the free-radical polymerization of vinyl monomers. While specific kinetic data is scarce, its behavior can be reasonably approximated by its structural analog, cumene hydroperoxide. The provided protocols offer a starting point for laboratory-scale polymer synthesis. For precise control and scale-up, it is essential to perform preliminary kinetic studies to determine the optimal polymerization conditions for the specific monomer and desired polymer characteristics.

References

Application Notes: Polymerization of Styrene with Cumene Hydroperoxide Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction Polystyrene is a versatile polymer with significant applications in the biomedical and pharmaceutical fields, including the creation of nanoparticles for drug delivery, diagnostic components, and laboratory ware.[1][2][3] Its utility stems from its biocompatibility, durability, and the ease with which its surface can be modified.[3][4] The polymerization of styrene can be initiated by various methods, with free-radical polymerization using initiators like cumene hydroperoxide (CHP) being a common and effective approach. This document provides detailed application notes and protocols for the polymerization of styrene using CHP, with a focus on applications relevant to drug development.

Application in Drug Development Polystyrene-based nanoparticles and microspheres are widely investigated as carriers for therapeutic agents.[5] These particles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[1][5] The surface of polystyrene nanoparticles can be functionalized with specific ligands to target particular cells or tissues, enhancing the efficacy of the delivered drug.[3] For instance, polystyrene microspheres have been used for the controlled delivery of ibuprofen, while functionalized nanoparticles are explored for delivering antigens, peptides, and proteins.[1][5] The inherent hydrophobicity of polystyrene microparticles prevents them from swelling in biological environments, contributing to their stability as drug carriers.[1]

Polymerization Mechanism: Free-Radical Initiation

The polymerization process is initiated by the decomposition of cumene hydroperoxide, which generates free radicals. This decomposition can be induced thermally or through a redox reaction, often involving a reducing agent like ferrous sulfate (Fe²⁺).[6][7][8] The primary radical formed is the cumyloxy radical (C₆H₅C(CH₃)₂O•).

The key steps are:

-

Initiation: The initiator (CHP) decomposes to form primary radicals. In redox systems, CHP reacts with a reducing agent (e.g., Fe²⁺) at the particle-water interface in emulsion polymerization.[9] These radicals then add to a styrene monomer, initiating the polymer chain. For primary radicals with bulky substitute groups like cumyl, tail-addition to the styrene monomer is the predominant initiation pathway (approximately 80%).[7][[“]]

-

Propagation: The initiated monomer, now a radical itself, successively adds more styrene monomers, causing the polymer chain to grow.

-

Termination: The growth of the polymer chain is halted. This can occur through the combination of two growing chains (coupling) or by primary termination, where a growing chain reacts with a primary radical. Primary termination is dominant in systems where the hydroperoxide has poor water solubility, such as with cumene hydroperoxide.[7][[“]]

Caption: Free-radical polymerization of styrene initiated by cumene hydroperoxide.

Experimental Protocols

Below are generalized protocols for solution and emulsion polymerization of styrene using a cumene hydroperoxide initiator system. Researchers should optimize concentrations, temperature, and time for specific applications.

Protocol 1: Solution Polymerization of Styrene

This protocol is suitable for synthesizing polystyrene with a broad range of molecular weights.

Materials:

-

Styrene monomer (freshly distilled to remove inhibitors)

-

Cumene hydroperoxide (CHP)

-

Toluene (or another suitable solvent)[11]

-

Nitrogen gas (high purity)

-

Methanol

-

Polymerization tube with a gas inlet and magnetic stirrer bar

-

Constant temperature oil bath

Procedure:

-

Preparation: Place 0.1 g of the initiator complex (e.g., CHP) into a polymerization tube equipped with a magnetic stirrer.[11]

-

Monomer/Solvent Addition: Under a nitrogen atmosphere, add 3 mL of freshly distilled styrene and 3 mL of dry toluene to the tube.[11]

-

Degassing: Freeze the contents using liquid nitrogen and purge with nitrogen gas by alternately applying a vacuum and refilling with nitrogen. Repeat this process at least three times to remove dissolved oxygen.

-

Polymerization: Place the sealed tube in a preheated oil bath set to the desired temperature (e.g., 100-120 °C) and stir vigorously.[11] The reaction time can vary from 30 minutes to 24 hours depending on the desired conversion and molecular weight.[11]

-

Termination and Precipitation: After the desired time, cool the reaction tube to room temperature. If the solution is highly viscous, dilute it with additional toluene.[11] Pour the polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) while stirring. This will precipitate the polystyrene.[11]

-

Purification: Allow the precipitate to settle for several hours.[11] Decant the supernatant and wash the polymer with fresh methanol.

-

Drying: Dry the collected polystyrene polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Characterization: Analyze the resulting polymer for molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine monomer conversion using gravimetric analysis or gas chromatography (GC).[7]

Protocol 2: Emulsion Polymerization of Styrene

This method is ideal for producing high-molecular-weight polystyrene nanoparticles with a narrow size distribution, often used in drug delivery systems.[12] A redox initiator system is typically employed.

Materials:

-

Styrene monomer (inhibitor-free)

-

Cumene hydroperoxide (CHP) - Oxidizer

-

Ferrous sulfate (FeSO₄) - Reducer[8]

-

Sodium lauryl sulfate (SLS) - Surfactant

-

Cetyl alcohol (CA) - Co-surfactant/stabilizer[12]

-

Deionized water

-

Nitrogen gas

Procedure:

-

Aqueous Phase Preparation: In a reaction vessel, dissolve the surfactant (SLS) and co-surfactant (CA) in deionized water. Purge the solution with nitrogen for at least 30 minutes to remove oxygen.

-

Emulsion Formation: Add the styrene monomer to the aqueous phase while stirring vigorously under a nitrogen blanket to form a stable mini-emulsion.

-

Initiation: Heat the emulsion to the desired reaction temperature (e.g., 30-70 °C).[9] Initiate the polymerization by adding the reducing agent (aqueous solution of FeSO₄) followed by the oxidizer (CHP).

-

Polymerization: Maintain the reaction at the set temperature under constant stirring and a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion.

-

Termination: Once the desired conversion is reached, the reaction can be terminated by cooling and introducing a shortstop agent if necessary.

-

Purification: The resulting polystyrene latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

-

Characterization: Determine the particle size and distribution of the polystyrene nanoparticles using Dynamic Light Scattering (DLS). Analyze molecular weight and PDI using GPC.[9][12]

Caption: General experimental workflow for styrene polymerization.

Quantitative Data Summary

The following tables summarize key kinetic and experimental data from the literature for the polymerization of styrene initiated by cumene hydroperoxide and related systems.

Table 1: Kinetic Parameters for Styrene Emulsion Polymerization Data extracted from studies on redox-initiated systems over a temperature range of 30-70 °C.[9]

| Parameter | Value / Equation | Citation |

| Propagation Rate Constant (kₚ) | kₚ = 6.84 × 10⁷ e-37.65/RT L/mol∙s | [9] |

| Avg. Radicals per Particle (n̄) | ~0.47 | [9] |

| Activation Energy (Polymerization in SDR) | 40.59 ± 1.11 kJ mol⁻¹ | [13] |

| Activation Energy (Initiator Decomposition in SDR) | 30.39 ± 0.05 kJ mol⁻¹ | [13] |

Note: R is the ideal gas constant. SDR refers to a Spinning Disc Reactor, which can enhance reaction rates.[13]

Table 2: Experimental Conditions and Results for Mini-emulsion Polymerization Using a CHP/Fe²⁺/EDTA/SFS redox system.[12]

| Parameter | Condition / Result | Effect | Citation |

| Initiator Concentration | Higher CHP concentration | Increased polymerization rate and conversion | [12] |

| Reaction Temperature | Higher temperature | Increased polymerization rate and conversion | [12] |

| Surfactant/Co-surfactant Ratio | Optimal ratio (SLS:CA = 1:3) | High stability of polymer particles | [12] |

| Molecular Weight Distribution | Polydispersity Index (PDI) | 1.5 - 2.0 (narrow distribution) | [12] |

Table 3: Molecular Weight Data for Solution Polymerization Polymerization at 120 °C in toluene.[11]

| Polymer Type | Initiator System | Peak Molecular Weight Range ( g/mol ) | Citation |

| Bound Polymer | Peroxide initiator on mica surface | 90,000 - 250,000 | [11] |

| Soluble Polymer | Soluble peroxide initiator | 420,000 - 600,000 | [11] |

References

- 1. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]

- 2. mohebbaspar.com [mohebbaspar.com]

- 3. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. boydbiomedical.com [boydbiomedical.com]

- 5. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 13. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

Application Notes and Protocols for Acrylate Polymerization Initiated by 1-Hydroperoxy-2-propan-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as Cumene Hydroperoxide (CHP), is a widely utilized organic peroxide for initiating free-radical polymerization of various monomers, including acrylates. A significant advantage of CHP is its utility in redox initiation systems, which allows for polymerization at lower temperatures compared to thermal initiation. This characteristic is particularly beneficial for temperature-sensitive monomers and for achieving better control over the polymerization process, leading to polymers with desired properties.

These application notes provide detailed protocols for the polymerization of acrylates using CHP-based redox systems. The methodologies and data presented are intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development, where polyacrylates find extensive applications in areas such as drug delivery, medical adhesives, and coatings.

Initiation Mechanisms and Experimental Workflows

The initiation of acrylate polymerization using CHP in a redox system involves the generation of a cumyloxy radical (RO•) through a single electron transfer reaction. This radical then reacts with an acrylate monomer to start the polymer chain growth.

CHP/Amine Redox Initiation Pathway

In this system, an amine, such as tetraethyleneppentamine (TEPA), acts as the reducing agent. The redox reaction between CHP and the amine generates the initiating cumyloxy radical, an amine radical cation, and a hydroxide ion.

Application Notes and Protocols for Cumene Hydroperoxide in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cumene hydroperoxide (CHP) as an initiator in emulsion polymerization, a versatile technique for producing a wide range of polymers. Particular focus is given to its application in redox initiation systems, which allow for polymerization at lower temperatures, offering greater control over the reaction and the final polymer properties.

Introduction

Cumene hydroperoxide is a widely used organic peroxide initiator for free-radical polymerization. In emulsion polymerization, its utility is often enhanced when used as part of a redox system, typically paired with a reducing agent. This combination allows for the generation of radicals at a significant rate even at moderate temperatures, which is advantageous for preserving the stability of the emulsion and achieving desired polymer characteristics.

A common redox partner for cumene hydroperoxide is tetraethylenepentamine (TEPA). The hydrophobic nature of CHP and the hydrophilic nature of TEPA lead to the generation of radicals primarily at the particle-water interface, which can be beneficial for specific applications such as grafting onto polymer latexes.[1] This interfacial initiation mechanism can influence the polymerization kinetics and the final polymer architecture.

Safety Precautions

Cumene hydroperoxide is a reactive and potentially hazardous substance. Adherence to strict safety protocols is mandatory.

-

Handling: Always handle cumene hydroperoxide in a well-ventilated fume hood.[2] Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store cumene hydroperoxide in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It should be stored separately from incompatible materials, especially reducing agents, acids, bases, and metal salts, to prevent accelerated decomposition.

-

Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. Do not use combustible materials like paper towels to clean up spills.

-

Decomposition: Cumene hydroperoxide can decompose violently at elevated temperatures.[3] The decomposition is exothermic and can lead to a runaway reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific monomers and desired polymer characteristics.

Materials

-

Monomer (e.g., Styrene, Butyl Acrylate, Methyl Methacrylate)

-

Deionized Water

-

Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

-

Cumene Hydroperoxide (CHP) - Oxidizing Agent

-

Tetraethylenepentamine (TEPA) - Reducing Agent

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature control system. A schematic of a typical setup is shown below.

General Emulsion Polymerization Protocol using CHP/TEPA Redox System

This protocol describes a seeded semi-batch emulsion polymerization, a common industrial practice.

-

Initial Reactor Charge:

-

To a 1-liter, four-necked round-bottom flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple, add a pre-prepared seed latex (e.g., 50 g of a 10% solids content polystyrene seed).

-

Add 300 mL of deionized water.

-

Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen purge throughout the reaction.[2]

-

-

Monomer Pre-emulsion Preparation:

-

In a separate beaker, prepare the monomer pre-emulsion by mixing:

-

200 g of the desired monomer (e.g., butyl acrylate).

-

100 mL of deionized water.

-

5 g of surfactant (e.g., SDS).

-

-

Stir the mixture vigorously for 20-30 minutes to form a stable emulsion.

-

-

Initiator Solution Preparation:

-

Prepare the initiator solutions immediately before use.[2]

-

Oxidizer Solution: In a small, clean beaker, dissolve the desired amount of cumene hydroperoxide in a small amount of the monomer or a compatible solvent.

-

Reducer Solution: In another small, clean beaker, dissolve the desired amount of tetraethylenepentamine in deionized water.

-

-

Polymerization:

-

Heat the reactor contents to the desired reaction temperature (e.g., 40-60°C). Redox systems allow for lower initiation temperatures compared to thermal initiation.[4]

-

Once the temperature is stable, add the TEPA solution to the reactor.

-

Begin the continuous addition of the monomer pre-emulsion and the CHP solution to the reactor using separate feed pumps over a period of 2-4 hours.[2][4]

-

Monitor the reaction temperature closely. The polymerization is exothermic, and cooling may be required to maintain a constant temperature.

-